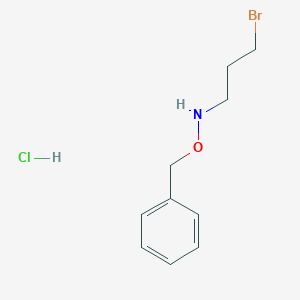
3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H15BrClNO. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride typically involves the bromination of N-phenylmethoxypropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule. The hydrochloride salt is then formed by reacting the brominated compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions yield corresponding oxides and amines .
Aplicaciones Científicas De Investigación
3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: It is investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N,N-dimethylpropan-1-amine hydrobromide
- 3-bromo-N-phenylpropanamide
- 3-bromo-N-methyl-1-propanamine hydrobromide
Uniqueness
3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with specific molecular targets. This makes it a valuable tool in scientific research and industrial applications .
Propiedades
Número CAS |
650635-31-7 |
|---|---|
Fórmula molecular |
C10H15BrClNO |
Peso molecular |
280.59 g/mol |
Nombre IUPAC |
3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-7-4-8-12-13-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2;1H |
Clave InChI |
SIPKKFRZEGZYEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CONCCCBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
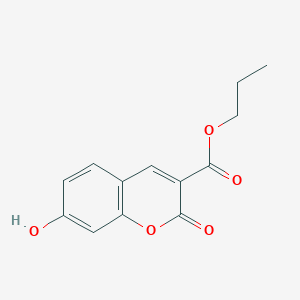
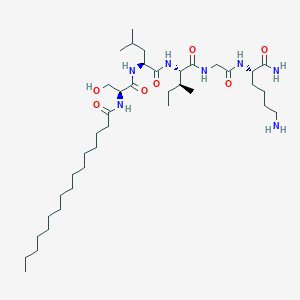
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)
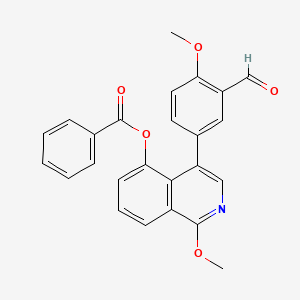
![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
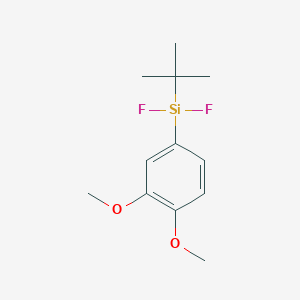
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
